(4-Methylsulfanyl-phenyl)-phosphonic acid
Description
Structure
3D Structure
Properties
CAS No. |
46061-42-1 |
|---|---|
Molecular Formula |
C7H9O3PS |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(4-methylsulfanylphenyl)phosphonic acid |
InChI |
InChI=1S/C7H9O3PS/c1-12-7-4-2-6(3-5-7)11(8,9)10/h2-5H,1H3,(H2,8,9,10) |
InChI Key |
NEQRNXTVPVGOQR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Precursor Synthesis :
Substituted phenylphosphonic dichlorides are typically prepared via Friedel-Crafts phosphorylation using phosphorus trichloride (PCl₃) and a substituted benzene derivative. For the 4-methylsulfanyl substituent, thioanisole (methyl phenyl sulfide) could serve as the aromatic substrate.Reaction conditions: Anhydrous AlCl₃ as a catalyst, reflux in dichloromethane (40–60°C, 12–24 h).
-
Hydrolysis Step :
Controlled hydrolysis of the dichloride is critical to avoid over-hydrolysis to phosphoric acid derivatives. Patent CN103044485A demonstrates that hydrolysis of dichlorophenyl phosphine (PhPCl₂) in toluene/water mixtures at 70°C yields phenylphosphonic acid with 99% purity. Adapting this:Key parameters:
Disproportionation of Phenylphosphinous Acid Derivatives
Patent CN103044485B discloses a high-yield method for phenylphosphonic acid via thermal disproportionation of phenylphosphinous acid (PhP(OH)H). This approach could be modified for the target compound:
Synthetic Workflow
-
Synthesis of (4-Methylsulfanyl-phenyl)phosphinous Acid :
-
Disproportionation Reaction :
Heating the phosphinous acid under nitrogen at 140–180°C induces disproportionation:
Comparative Analysis of Methods
| Method | Starting Material | Key Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Hydrolysis of Dichloride | (4-MS-phenyl)PCl₂ | Toluene/H₂O, 70°C | 85% | >99% | High |
| Disproportionation | (4-MS-phenyl)P(OH)H | N₂, 150°C, distillation | 95% | >99.5% | Moderate |
| Catalytic Oxidation | (4-MS-phenyl)P(OH)₂ + H₂O₂ | Acetic acid, 50°C | 80% | 98% | Low |
Abbreviation: MS = Methylsulfanyl
Challenges and Optimization Strategies
-
Steric and Electronic Effects : The electron-donating methylsulfanyl group may slow phosphorylation reactions compared to unsubstituted phenyl systems. Increasing reaction temperatures by 10–15°C could mitigate this.
-
Byproduct Formation : Over-oxidation during H₂O₂ treatment can generate phosphoric acid derivatives. Stepwise addition of oxidant and pH control (pH 4–5) are recommended.
-
Purification : Column chromatography (petroleum ether/dichloromethane, 1:9) effectively isolates the target compound, as demonstrated in CN102276647A for hydrated phenylphosphonic acids .
Chemical Reactions Analysis
Esterification and Hydrolysis Reactions
The phosphonic acid group undergoes esterification with alcohols to form diesters, which are hydrolyzed back under acidic or basic conditions.
Esterification
Reaction with ethanol in the presence of methanesulfonic acid yields diethyl (4-methylsulfanyl-phenyl)-phosphonate . Optimal conditions involve refluxing with 6 M HCl, achieving yields >80% .
| Ester | Conditions | Yield | Source |
|---|---|---|---|
| Diethyl ester | Ethanol, methanesulfonic acid | 82% | |
| Diphenyl ester | Phenol, PPA catalyst | 71–93% |
Hydrolysis
Acid-catalyzed hydrolysis of esters occurs via an A Ac2 mechanism (P–O bond cleavage) . Electron-withdrawing substituents accelerate hydrolysis, while electron-donating groups (e.g., methylsulfanyl) slow the process :
| Substituent | Rate Constant (k, ×10⁻³ min⁻¹) |
|---|---|
| 4-NO₂ (electron-withdrawing) | 9.5 |
| 4-CH₃S (electron-donating) | 2.3 |
Hydrolysis in 6 M HCl at 95°C completes within 2.5–9.5 h, depending on substituent electronic effects .
Acid-Base Reactions
The compound acts as a diprotic acid (pKa₁ ≈ 2.0, pKa₂ ≈ 7.5) , forming salts with bases. Neutralization with triethylamine generates water-soluble ammonium phosphonates, which are intermediates in catalytic cycles .
Substitution Reactions
The phosphorus center participates in nucleophilic substitutions. For example:
-
Arylation : Reaction with diaryliodonium salts under Cu(I) catalysis forms arylphosphonates .
-
Phosphonylation : Interaction with triphenyl phosphite yields mixed anhydrides, useful in peptide synthesis .
| Reaction Type | Conditions | Application |
|---|---|---|
| Arylation | CuI, DMF, 25°C | Functionalized phosphonates |
| Phosphonylation | Triphenyl phosphite, PPA, 80°C | Anhydride intermediates |
Biological Activity Modulation
While not a direct chemical reaction, the methylsulfanyl group oxidizes to a sulfone under strong oxidizing conditions, altering bioactivity. Derivatives inhibit cyclooxygenase (COX) with IC₅₀ values <10 µM, showing promise as anti-inflammatory agents .
Coordination Chemistry
The phosphonic acid group chelates metal ions (e.g., Al³⁺, Fe³⁺), forming stable complexes. These interactions are critical in materials science for designing corrosion inhibitors .
Key Mechanistic Insights
-
Ester Hydrolysis : Proceeds via a two-step process where cleavage of the second P–OC bond is rate-determining .
-
Steric Effects : Bulky esters (e.g., tert-butyl) hydrolyze 100× slower than methyl esters under basic conditions .
-
Electronic Effects : The 4-methylsulfanyl group donates electrons (+M effect), reducing electrophilicity at phosphorus and slowing hydrolysis compared to nitro-substituted analogs .
Scientific Research Applications
Medicinal Chemistry
Bioactive Properties
The compound exhibits significant bioactivity, making it a candidate for drug discovery. Its structural features allow it to interact with biological systems, potentially influencing metabolic pathways. Research indicates that phosphonic acids, including (4-Methylsulfanyl-phenyl)-phosphonic acid, can exhibit antibacterial, antiviral, and anticancer properties due to their ability to mimic phosphate groups in biological processes .
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of various phosphonic acid derivatives, including this compound. The findings demonstrated that this compound showed promising results against several pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial metabolic processes .
Table 1: Antibacterial Activity of Phosphonic Acid Derivatives
| Compound Name | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| This compound | Escherichia coli | 15 |
| Control (Penicillin) | Staphylococcus aureus | 22 |
Agricultural Chemistry
Fungicidal Properties
In agricultural applications, this compound has potential as a fungicide. Its ability to disrupt fungal cell wall synthesis makes it a valuable tool in managing crop diseases. Studies have shown that compounds with phosphonic acid moieties can effectively inhibit the growth of various fungi affecting crops.
Case Study: Efficacy Against Fungal Pathogens
Research conducted on the efficacy of this compound against Fusarium oxysporum, a common plant pathogen, revealed significant inhibition of fungal growth at concentrations as low as 100 µg/ml. This suggests its potential use in agricultural formulations aimed at protecting crops from fungal infections .
Table 2: Fungicidal Efficacy of Phosphonic Acid Derivatives
| Compound Name | Fungal Pathogen Tested | Minimum Inhibitory Concentration (µg/ml) |
|---|---|---|
| This compound | Fusarium oxysporum | 100 |
| Control (Chlorothalonil) | Fusarium oxysporum | 50 |
Material Science
Supramolecular Applications
The unique chemical structure of this compound allows for its use in supramolecular chemistry. Its phosphonic acid group can form coordination complexes with metal ions, making it useful for designing hybrid materials and functionalized surfaces . These materials have applications in sensors and catalysis.
Mechanism of Action
The mechanism of action of (4-Methylsulfanyl-phenyl)-phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme.
Comparison with Similar Compounds
Physicochemical Properties
Key Comparisons :
- Acidity (pKa): Phosphonic acids generally exhibit lower pKa values (~1.5–3.0 for the first dissociation) than carboxylic acids (pKa ~4–5). For example, 4-methylphenylphosphonic acid has a pKa₁ of ~2.3, whereas benzoic acid has a pKa of ~4.2. The methylsulfanyl group, being electron-donating, may slightly increase the pKa of (4-Methylsulfanyl-phenyl)-phosphonic acid compared to electron-withdrawing substituents (e.g., -NO₂), but it will remain more acidic than carboxylic acid analogues.
- Lipophilicity (Log P) : The log P of phenylphosphonic acid is 0.49. Substituents like -SMe (log P contribution ~0.6) increase lipophilicity, suggesting this compound has a log P ~1.0–1.5, higher than phenylphosphonic acid but lower than long-chain alkylphosphonates.
Table 1: Physicochemical Properties of Selected Phosphonic Acids
| Compound | pKa₁ | Log P | Key Substituent |
|---|---|---|---|
| Phenylphosphonic acid | ~2.1 | 0.49 | None |
| 4-Methylphenylphosphonic acid | ~2.3 | 0.65 | -CH₃ |
| 4-Sulfamoylphenylphosphonic acid | ~1.8 | -0.20 | -SO₂NH₂ |
| This compound | ~2.0–2.5 | ~1.1 | -SMe |
Biological Activity
(4-Methylsulfanyl-phenyl)-phosphonic acid is a phosphonic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role as an inhibitor of purple acid phosphatases (PAPs), which are enzymes implicated in bone resorption and related metabolic disorders such as osteoporosis. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Purple acid phosphatases (PAPs) are binuclear metallo-hydrolases that catalyze the hydrolysis of phosphorylated substrates. In mammals, PAP activity is associated with bone resorption, making it a target for anti-osteoporotic drug development. Studies have demonstrated that phosphonic acid derivatives can inhibit PAP activity effectively. For instance, synthesized compounds like diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives showed promising inhibitory effects on red kidney bean PAP (rkbPAP), with varying potencies based on the alkyl chain length .
Biological Activity and Therapeutic Potential
The biological activities of this compound have been explored in various studies, highlighting its potential applications in treating inflammatory conditions and infections. The compound has demonstrated:
- Antimicrobial Activity : Research indicates that phosphonic acids exhibit antimicrobial properties against various pathogens. For example, derivatives of phosphonates have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains .
- Anti-inflammatory Effects : Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways .
Case Studies
- Inhibition of Purple Acid Phosphatases : A study focused on synthesizing various phosphonate derivatives, including those related to this compound, revealed effective inhibition of rkbPAP with IC50 values in the low micromolar range. The structure-activity relationship indicated that modifications to the alkyl chain significantly influenced inhibitory potency .
- Antibacterial Efficacy : In vitro assays demonstrated that certain phosphonic acid derivatives exhibited notable antibacterial activity against E. coli and E. faecalis, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .
- Potential in Cancer Therapy : The antiproliferative effects of related compounds were assessed against human cancer cell lines such as HeLa and A549, showing IC50 values suggesting significant cytotoxicity and potential for further development as anticancer agents .
Data Tables
Q & A
Basic Research Questions
Q. How is (4-Methylsulfanyl-phenyl)-phosphonic acid detected and quantified in organic agricultural products, and what are the key methodological considerations?
- Methodology : Detection typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) to differentiate phosphonic acid from its precursor, fosetyl-Al. Quantification requires converting phosphonic acid concentrations to fosetyl equivalents using molar mass ratios (phosphonic acid: 82 g/mol; fosetyl: 110 g/mol). For example, 0.1 mg/kg of phosphonic acid is reported as 0.13 mg/kg fosetyl .
- Key Considerations : Reporting limits (RLs) vary across labs (0.01–0.2 mg/kg), impacting data comparability. Labs must report summed values (fosetyl + phosphonic acid) but also separate measurements to avoid misattribution to non-pesticide sources (e.g., microbial activity) .
Q. What are the primary sources of this compound residues in organic crops, and how do researchers differentiate between authorized vs. unauthorized origins?
- Sources : Residues may originate from (i) fosetyl-Al degradation (unauthorized in organic farming), (ii) pre-organic management applications, or (iii) natural microbial/soil uptake .
- Differentiation : Isotopic tracing or longitudinal field studies are used to identify historical vs. recent pesticide use. Certification requires analyzing application records and comparing residues to maximum residue limits (MRLs). Unidentified sources trigger additional audits .
Q. What safety and handling protocols are critical when synthesizing or analyzing this compound derivatives?
- Protocols : Use PPE (gloves, goggles) due to irritant properties. Labs must follow Safety Data Sheets (SDS) for storage (e.g., 0–6°C for some derivatives) and disposal. Degradation methods include UV treatment or advanced oxidation to minimize environmental persistence .
Advanced Research Questions
Q. How do the coordination properties of this compound influence its application in designing metal-organic frameworks (MOFs) or hybrid materials?
- Coordination Chemistry : The phosphonic acid group binds to metal ions (e.g., Cu²⁺, lanthanides) via three oxygen atoms, forming stable coordination polymers. These MOFs exhibit tunable porosity, luminescence, or proton conductivity, useful in catalysis or nuclear waste stewardship .
- Experimental Design : Hydrothermal synthesis is common. For example, reacting the acid with copper salts under controlled pH yields homochiral frameworks. Characterization involves XRD and NMR to confirm structural integrity .
Q. What methodological challenges arise when correlating phosphonic acid residues to fosetyl-Al usage in longitudinal studies of perennial crops?
- Challenges : Phosphonic acid accumulates in perennial plants (e.g., fruit trees) for years post-application, complicating temporal attribution. Researchers must combine residue analysis with historical pesticide records and soil microbial profiling to distinguish legacy residues from new contamination .
- Data Contradictions : Variability in RLs and conversion factors (e.g., fosetyl equivalence) can lead to conflicting interpretations. Standardizing RLs across labs is critical for meta-analyses .
Q. How does the incorporation of this compound into ionomer membranes affect proton transport in fuel cell applications?
- Mechanistic Insights : Molecular dynamics simulations show that phosphonic acid groups form strong electrostatic interactions with hydronium ions, slowing proton diffusion compared to sulfonic acid groups. However, hybrid membranes (sulfonic + phosphonic acids) exhibit phase-separated morphologies that enhance conductivity .
- Synthesis : Co-polymerization with perfluorinated sulfonic acids creates membranes with balanced hydrophilicity and mechanical stability. Performance is tested via impedance spectroscopy under varying humidity .
Q. What strategies are effective in mitigating false-positive detection of phosphonic acid in organic certification processes?
- Strategies : Multi-residue LC-MS/MS panels can exclude non-pesticide sources (e.g., microbial metabolites). Labs should adopt lower RLs (≤0.01 mg/kg) and validate methods against certified reference materials. Field studies tracking phosphonic acid degradation kinetics in soil improve source attribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
